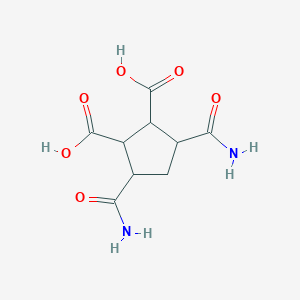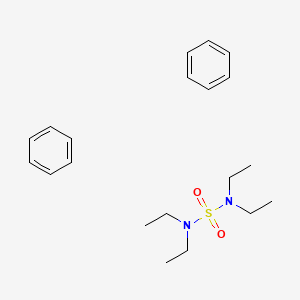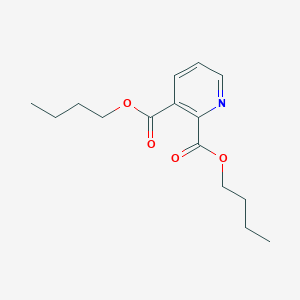![molecular formula C13H19NO B14495691 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide CAS No. 64528-62-7](/img/structure/B14495691.png)
2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a dimethyl group attached to the carbon atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with (1S)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
科学的研究の応用
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-N-phenylpropanamide: Similar structure but lacks the phenylethyl group.
N1-[4-(aminosulfonyl)phenyl]-2,2-dimethylpropanamide: Contains an additional sulfonamide group.
2,2-Dimethyl-N-(2-pyrimidinyl)propanamide: Contains a pyrimidinyl group instead of a phenylethyl group.
Uniqueness
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide is unique due to the presence of the (1S)-1-phenylethyl group, which imparts specific stereochemical and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
64528-62-7 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m0/s1 |
InChIキー |
HBBKPRZFGXDWHG-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)(C)C |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)



![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)


![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
